molecular formula C14H13N3S B8590654 1-(6-(Pyridin-2-yl)thieno[2,3-b]pyridin-5-yl)ethanamine

1-(6-(Pyridin-2-yl)thieno[2,3-b]pyridin-5-yl)ethanamine

Cat. No. B8590654
M. Wt: 255.34 g/mol
InChI Key: ZLCDQYZKFIMIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(Pyridin-2-yl)thieno[2,3-b]pyridin-5-yl)ethanamine is a useful research compound. Its molecular formula is C14H13N3S and its molecular weight is 255.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(Pyridin-2-yl)thieno[2,3-b]pyridin-5-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(Pyridin-2-yl)thieno[2,3-b]pyridin-5-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H13N3S

Molecular Weight

255.34 g/mol

IUPAC Name

1-(6-pyridin-2-ylthieno[2,3-b]pyridin-5-yl)ethanamine

InChI

InChI=1S/C14H13N3S/c1-9(15)11-8-10-5-7-18-14(10)17-13(11)12-4-2-3-6-16-12/h2-9H,15H2,1H3

InChI Key

ZLCDQYZKFIMIGI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=C2C(=C1)C=CS2)C3=CC=CC=N3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(1-(6-(Pyridin-2-yl)thieno[2,3-b]pyridin-5-yl)ethyl)isoindoline-1,3-dione (220 mg, 0.57 mmol) was slurried in ethanol (5 mL). To this slurry was added hydrazine hydrate (500 uL, 10.3 mmol, 18 eq). The reaction was heated to 60° C. for 2 h, then cooled to rt and filtered. The filtrate was concentrated and redissolved in ethyl acetate and water. The layers were separated and the organic layer was washed with brine, dried over MgSO4, filtered, and concentrated in vacuo to afford 1-(6-(pyridin-2-yl)thieno[2,3-b]pyridin-5-yl)-ethanamine (134 mg, 91.9% yield). 1H NMR (400 MHz, CDCl3) δ 8.69 (ddd, J=4.7, 1.6, 0.8 Hz, 1H), 8.39 (s, 1H), 7.87 (m, 2H), 7.57 (d, J=5.9 Hz, 1H), 7.34 (ddd, J=6.8, 5.1, 2.0, 1H), 7.31 (d, J=5.9 Hz, 1H), 4.63 (q, J=6.7 hz, 1H), 1.44 (d, J=6.7 Hz, 3H) ppm.
Name
2-(1-(6-(Pyridin-2-yl)thieno[2,3-b]pyridin-5-yl)ethyl)isoindoline-1,3-dione
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.